2-Allyl-5,6-dimethoxy-indan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H16O3 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
5,6-dimethoxy-2-prop-2-enyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C14H16O3/c1-4-5-9-6-10-7-12(16-2)13(17-3)8-11(10)14(9)15/h4,7-9H,1,5-6H2,2-3H3 |
InChI Key |
FROKUCRFRSLURM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC=C)OC |
Origin of Product |
United States |
Contextualization Within Indanone Chemistry and Derivatives
Indanones are bicyclic compounds consisting of a benzene (B151609) ring fused to a five-membered ring containing a ketone group. glpbio.com They are considered privileged structures in medicinal chemistry due to their prevalence in pharmacologically active compounds. nih.gov The core structure of 2-Allyl-5,6-dimethoxy-indan-1-one is a 1-indanone (B140024), meaning the ketone is at the first position of the five-membered ring. glpbio.com The benzene ring is substituted with two methoxy (B1213986) groups at the 5th and 6th positions, and an allyl group is attached to the 2nd position of the five-membered ring.
The specific substitution pattern of this compound suggests a molecule designed for potential biological activity and further chemical modification. The 5,6-dimethoxy substitution is a feature found in numerous bioactive molecules, and its presence can influence the electronic properties and binding interactions of the entire structure. nih.govnih.gov The allyl group at the 2-position provides a reactive handle for a variety of chemical transformations. wikipedia.org
Significance of the Indanone Core in Bioactive Molecules and Synthetic Chemistry
The indanone scaffold is a cornerstone in the development of new therapeutic agents and complex organic molecules. Its rigid structure provides a well-defined orientation for functional groups, which is crucial for specific interactions with biological targets.
Bioactive Molecules:
The indanone motif is present in a wide array of natural products and synthetic compounds with diverse biological activities. nih.govresearchgate.net These activities include antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. nih.govbeilstein-journals.org One of the most prominent examples of a medicinally important indanone is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. nih.govnih.gov Another significant example is Indinavir, a protease inhibitor used in the treatment of HIV/AIDS, which contains an indane moiety. nih.gov The broad spectrum of biological activities associated with indanone derivatives underscores their importance in drug discovery and development. nih.govguidechem.com
Synthetic Chemistry:
Beyond its role in medicinal chemistry, the indanone core is a versatile building block in organic synthesis. nih.govrsc.org Its ketone and adjacent methylene (B1212753) groups can be readily functionalized, allowing for the construction of more complex molecular architectures, including fused and spirocyclic systems. beilstein-journals.orgrsc.orgresearchgate.net Various synthetic methodologies, such as Friedel-Crafts reactions, Nazarov cyclizations, and Diels-Alder reactions, have been employed to construct and modify the indanone framework. beilstein-journals.orgnih.gov This synthetic tractability makes indanones valuable intermediates for accessing a wide range of carbo- and heterocyclic compounds. rsc.org
Role of the Allyl Moiety in Diverse Chemical Transformations and Biological Activity
The allyl group, with its characteristic −CH2−CH=CH2 structure, is a highly versatile functional group in organic chemistry. wikipedia.org Its presence in a molecule opens up a wide range of possibilities for both chemical modification and biological interaction.
Chemical Transformations:
The reactivity of the allyl group is dominated by the presence of the carbon-carbon double bond and the adjacent allylic position. wikipedia.orgfiveable.me The C-H bonds at the allylic position are weaker than typical sp3 C-H bonds, making them more susceptible to reactions. wikipedia.org The allyl group can participate in a multitude of chemical reactions, including:
Allylation: The addition of an allyl group to a substrate. wikipedia.org
Oxidation: The double bond can be oxidized to form epoxides or diols.
Cross-coupling reactions: The allyl group can act as a coupling partner in various metal-catalyzed reactions.
Rearrangement reactions: Allylic systems can undergo rearrangements, such as the Claisen rearrangement.
This diverse reactivity makes the allyl group a valuable tool for synthetic chemists to introduce complexity and build new molecular frameworks. fiveable.mewikipedia.org
Biological Activity:
Allyl-containing compounds are widespread in nature and often exhibit significant biological activity. acs.orgnih.gov For instance, many of the organosulfur compounds found in garlic, such as allicin, contain allyl groups and are known for their potential anticancer properties. acs.orgnih.gov These compounds can interact with biological targets through various mechanisms, including the modulation of enzyme activity and interaction with cellular detoxification systems. acs.orgnih.gov The inclusion of an allyl moiety in a synthetic molecule can, therefore, be a strategic decision to impart or enhance its biological profile. nih.gov
Theoretical and Computational Investigations of 2 Allyl 5,6 Dimethoxy Indan 1 One
Quantum Mechanical Studies
Quantum mechanical calculations are fundamental to predicting the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov Studies on the related compound, 5,6-dimethoxy-1-indanone (B192829), have utilized DFT methods such as B3LYP and CAM-B3LYP with basis sets like 6-311G(d,p) to analyze its molecular geometry and electronic properties. nih.govresearchgate.net These calculations help in understanding the distribution of electron density, molecular electrostatic potential, and the nature of chemical bonds within the molecule.
For 2-Allyl-5,6-dimethoxy-indan-1-one, DFT calculations would be essential to understand how the introduction of the allyl group at the C2 position influences the electronic landscape of the indanone core. The allyl group, with its π-system, can engage in electronic interactions with the carbonyl group and the aromatic ring. DFT can predict key reactivity indicators, such as local softness and Fukui functions, to identify the most probable sites for electrophilic and nucleophilic attacks. For instance, the oxygen atom of the carbonyl group and the π-electrons of the allyl group would likely be identified as key sites for electrophilic interactions.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to simulate electronic absorption spectra (like UV-Visible spectra) by calculating the energies of electronic transitions between molecular orbitals. nih.gov For the parent 5,6-DMI molecule, TD-DFT calculations have been performed to correlate theoretical electronic transitions with experimental spectroscopic data. researchgate.net
In the case of this compound, TD-DFT would predict the electronic transitions and their corresponding absorption wavelengths. The calculations would likely show transitions characteristic of the dimethoxy-indan-1-one chromophore, such as n→π* transitions associated with the carbonyl group and π→π* transitions within the benzene (B151609) ring. Additionally, the allyl group would introduce its own π→π* transition, potentially leading to a more complex and red-shifted UV-Visible spectrum compared to the parent compound without the allyl substituent.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
In studies of 5,6-DMI, the HOMO is typically localized on the electron-rich dimethoxy-benzene ring, while the LUMO is centered on the carbonyl group of the five-membered ring. researchgate.net The introduction of a 2-allyl group would be expected to alter this profile. The π-orbital of the allyl group would likely contribute to the HOMO, raising its energy and making the molecule a better electron donor. This would, in turn, decrease the HOMO-LUMO gap, suggesting an increase in chemical reactivity for this compound compared to its saturated counterpart.
Table 1: Predicted Effects of the 2-Allyl Group on Computational Parameters
| Parameter | Parent Compound (5,6-dimethoxy-indan-1-one) | Predicted Effect in this compound | Rationale |
| HOMO Energy | Lower | Higher | The electron-donating allyl π-system contributes to the HOMO, raising its energy level. |
| LUMO Energy | Higher | Potentially Lower | Conjugative effects might slightly lower the LUMO energy. |
| HOMO-LUMO Gap | Larger | Smaller | The increase in HOMO energy is the primary contributor to a reduced energy gap. |
| Chemical Reactivity | Lower | Higher | A smaller HOMO-LUMO gap indicates that less energy is required for electronic excitation, leading to higher reactivity. |
| UV-Vis λmax | Shorter Wavelength | Longer Wavelength (Red Shift) | The extended conjugation and additional π→π* transition from the allyl group lower the energy required for electronic transitions. |
Molecular Modeling and Simulation Approaches
While quantum mechanics describes electronic properties, molecular modeling and simulation techniques are used to explore the physical movements and conformational preferences of molecules.
Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For 5,6-dimethoxy-1-indanone, studies have focused on the orientation of the two methoxy (B1213986) groups relative to the benzene ring to determine the most stable conformer. nih.govresearchgate.net
The introduction of the allyl group at the C2 position adds significant conformational flexibility to this compound. A complete conformational analysis would involve scanning the potential energy surface by systematically rotating the bonds associated with the allyl group: the C2-C(allyl) bond and the C-C single bond within the allyl moiety itself. This analysis would reveal the various low-energy conformers (rotamers) and the energetic favorability of each. The resulting energy landscape would be more complex than that of the parent indanone, with multiple local energy minima corresponding to different spatial arrangements of the allyl chain relative to the indanone ring system.
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore conformational changes, molecular flexibility, and intermolecular interactions in a simulated environment (e.g., in a solvent or near a biological receptor).
For this compound, MD simulations could be employed to:
Investigate Conformational Stability: Starting from a low-energy conformer identified through conformational analysis, an MD simulation can verify its stability over time at a given temperature and observe transitions to other conformational states.
Analyze Flexibility: The simulation can quantify the flexibility of different parts of the molecule, particularly the movement of the allyl group relative to the more rigid indanone core.
Study Solvent Effects: By placing the molecule in a simulation box filled with solvent molecules (e.g., water or an organic solvent), MD can reveal how the solvent influences conformational preferences and shields certain parts of the molecule.
These simulations are invaluable for bridging the gap between static computational models and the dynamic behavior of molecules in real-world systems.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences
Detailed theoretical studies on the molecular electrostatic potential (MEP) of this compound are not available in the reviewed scientific literature. MEP mapping is a computational technique that illustrates the charge distribution on a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such an analysis for this compound would be invaluable for predicting its reactivity.
For analogous indanone structures, it can be hypothesized that the carbonyl oxygen of the indan-1-one core would represent a region of high electron density, making it a likely site for electrophilic attack. Conversely, the protons on the aromatic ring and the allyl group would be expected to be electron-deficient. The methoxy groups, with their electron-donating oxygen atoms, would influence the electron density of the benzene ring, potentially directing electrophilic aromatic substitution reactions. However, without specific computational data for the title compound, these remain general predictions.
A comprehensive MEP analysis would require quantum chemical calculations, which would provide a visual and quantitative understanding of the molecule's reactivity, guiding the design of synthetic routes and the prediction of intermolecular interactions.
Interactive Data Table: Hypothetical MEP Data
This table is a hypothetical representation of what MEP data for this compound might look like, as actual data is not available.
| Molecular Region | Predicted Electrostatic Potential (kJ/mol) | Predicted Reactivity |
| Carbonyl Oxygen | -150 to -200 | Nucleophilic (Site for electrophilic attack) |
| Aromatic Ring | -50 to +50 | Modulated by methoxy groups |
| Allyl Group (C=C) | -80 to -120 | Nucleophilic (Site for electrophilic addition) |
| Methoxy Oxygens | -130 to -180 | Nucleophilic |
Computational Studies on Reaction Mechanisms
A thorough search of scientific databases reveals a lack of specific computational studies detailing the reaction mechanisms of this compound. Computational chemistry is a powerful tool for elucidating the transition states, intermediates, and energy profiles of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
For this compound, computational studies could explore a variety of potential transformations. For instance, the allyl group could undergo electrophilic addition reactions, and the stereoselectivity of such reactions could be rationalized through computational modeling of the transition states. The carbonyl group could participate in nucleophilic addition reactions, and the influence of the bulky allyl and methoxy substituents on the stereochemical outcome could be investigated.
Furthermore, the presence of the chiral center at the 2-position of the indanone ring makes the study of stereoselective reactions particularly relevant. Computational methods could predict the most stable diastereomers and enantiomers of reaction products, aiding in the development of asymmetric syntheses.
Without published research in this specific area, any discussion on the reaction mechanisms remains speculative and based on the general reactivity of the functional groups present in the molecule.
Biological Activity and Structure Activity Relationship Sar Studies of Indanone Derivatives
Antiviral Activity of Indanone Derivatives
The 5,6-dimethoxy-indan-1-one nucleus is a key constituent in a range of bioactive compounds and has been identified as a promising scaffold for the development of novel antiviral agents. nih.govbeilstein-journals.org
Screening of a focused library of 5,6-dimethoxyindan-1-one analogs revealed potent activity against the Vaccinia virus (VACV). nih.gov One particular analog, identified as compound 7 in a study by the National Institute of Allergy and Infectious Diseases (NIAID), demonstrated exceptionally high efficacy in a primary assay. nih.gov This compound was found to be approximately 232 times more potent than the standard antiviral drug Cidofovir, highlighting the potential of the indanone scaffold in developing powerful anti-poxvirus agents. nih.gov However, in a secondary plaque reduction assay, it showed more moderate activity. nih.gov
Table 1: Efficacy of 5,6-Dimethoxyindan-1-one Analog (Compound 7) vs. Cidofovir against Vaccinia Virus
| Compound | EC₅₀ (µM) in Primary Assay | Relative Potency |
|---|---|---|
| 5,6-Dimethoxyindan-1-one analog (7) | <0.05 | ~232x more potent than Cidofovir |
| Cidofovir (Standard) | 11.59 | Baseline |
Derivatives of 5,6-dimethoxy-1-indanone (B192829) have been shown to effectively inhibit viral RNA synthesis, a critical step in the replication cycle of many viruses. A notable example is a thiosemicarbazone derivative of 5,6-dimethoxy-1-indanone, referred to as TSC. nih.govnih.gov This compound was characterized as a potent inhibitor of Bovine Viral Diarrhea Virus (BVDV), a pestivirus in the Flaviviridae family and a valuable surrogate model for studying Hepatitis C Virus (HCV). nih.govfrontiersin.org
Research has demonstrated that TSC acts specifically at a time point that coincides with the beginning of viral RNA synthesis. nih.gov It successfully inhibits the activity of the BVDV replication complexes. nih.gov Further investigation into the mechanism revealed that TSC is a non-nucleoside inhibitor that targets the viral RNA-dependent RNA polymerase (RdRp), a key enzyme for viral genome replication. nih.govnih.gov Docking studies showed that the indane ring of the compound makes close contact with residues within the fingers domain of the RdRp. nih.govnih.gov The emergence of BVDV mutants resistant to TSC, which carried specific mutations in the RdRp (such as N264D or A392E), further confirmed the enzyme as the target. nih.govnih.gov Because TSC acts synergistically with the approved antiviral drug Ribavirin, it emerges as a promising candidate for further evaluation against HCV. nih.govnih.gov
The therapeutic potential of the indanone scaffold is not limited to a single virus type. A focused set of 5,6-dimethoxyindan-1-one analogs has demonstrated moderate to excellent antiviral activity against a wide variety of viruses. nih.gov These screening programs tested the compounds against viruses including Human Papillomavirus (HPV), Zika Virus (ZIKV), Dengue Virus (DENV), Measles Virus (MV), Poliovirus, Rift Valley Fever Virus (RVFV), Tacaribe Virus (TCRV), and Herpes Simplex Virus 1 (HSV-1). nih.gov
Within this class, a heterocyclic chalcone (B49325) analog derived from the indanone core (identified as compound 9) showed particularly promising results, exhibiting very good viral inhibition against several viruses, including HPV, Measles, RVFV, TCRV, and HSV-1, identifying it as a broad-spectrum antiviral agent. nih.gov This suggests that the indanone ring system is a versatile starting point for developing agents capable of combating a range of viral threats. beilstein-journals.orgfrontiersin.org
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
The 5,6-dimethoxy-indan-1-one moiety is a cornerstone of the structure of Donepezil, a primary medication used in the treatment of Alzheimer's disease. rsc.orgnih.gov This has made the indanone scaffold a major focus for designing and optimizing new cholinesterase inhibitors. google.com
Donepezil functions by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. nih.gov Its structure consists of an N-benzylpiperidine part linked to a 5,6-dimethoxy-indan-1-one moiety. researchgate.net Molecular docking studies have revealed that the indanone moiety interacts with the Peripheral Anionic Site (PAS) at the entrance of the AChE enzyme's catalytic gorge, while the benzylpiperidine portion binds to the Catalytic Anionic Site (CAS) at the bottom. researchgate.net This dual binding is crucial to its high inhibitory potency. rsc.org
This understanding has driven extensive research into creating novel analogs by modifying the indanone core. nih.gov Structure-activity relationship (SAR) studies have shown that even minor changes, such as the position of the methoxy (B1213986) groups on the indanone ring, can significantly impact inhibitory power. rsc.org For example, the 6-methoxy group was found to be more potent for AChE inhibition due to hydrophobic interactions with the Leu289 residue in the enzyme. rsc.org Scientists have synthesized numerous derivatives by linking the indanone core to different chemical groups or replacing it with other heterocyclic systems to create hybrid molecules with multi-target capabilities, such as inhibiting both cholinesterases and amyloid-beta aggregation. nih.govnih.govresearchgate.net
An important aspect of developing cholinesterase inhibitors is their selectivity for either acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). While both enzymes can hydrolyze acetylcholine, their levels and roles can differ, particularly as Alzheimer's disease progresses. researchgate.net Research into indanone derivatives has shown that the scaffold can be tailored to achieve selective inhibition.
For instance, a study on indanone derivatives with meta/para-substituted aminopropoxy benzylidene moieties found that compounds with a C=C double bond were more potent AChE inhibitors than their saturated counterparts. nih.gov The nature of the amine group also influenced potency, with the order being dimethyl amine > piperidine (B6355638) > morpholine. nih.gov In one series, the most potent AChE inhibitor (compound 5c, IC₅₀ = 0.12 μM) was a meta-substituted compound, while the most potent BuChE inhibitor (compound 7b, IC₅₀ = 0.04 μM) was a para-substituted derivative, demonstrating that subtle structural changes can shift selectivity. nih.gov In another study, benzylidene-indenone derivatives were identified as weak AChE inhibitors but showed selective inhibition of human BuChE, with one compound showing greater potency against hBuChE than Donepezil. researchgate.net This highlights the versatility of the indanone scaffold in designing inhibitors with specific cholinesterase inhibition profiles.
Table 2: Cholinesterase Inhibition Profiles of Various Indanone Derivatives
| Compound Series/Type | Lead Compound Example | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Profile |
|---|---|---|---|---|
| Aminopropoxy benzylidene indanones | Compound 5c | 0.12 | - | Potent AChE inhibitor. nih.gov |
| Aminopropoxy benzylidene indanones | Compound 7b | - | 0.04 | Most potent BuChE inhibitor in its series. nih.gov |
| Benzylidene-indenones | Compound 9 | >10 (weak inhibition) | 7.06 | Selective for BuChE over AChE. researchgate.net |
| Piperidine-linked indanones | Compound 6a | 0.0018 | - | 14-fold more potent than Donepezil for AChE. nih.gov |
Ligand-Protein Interaction Analysis through Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dntb.gov.ua This method is instrumental in understanding the interactions between a ligand, such as a small molecule, and a protein at the atomic level. nih.gov The primary goal of molecular docking is to simulate the ligand-protein interaction and predict the binding conformation and affinity. dntb.gov.ua
In the context of indanone derivatives, molecular docking studies have been crucial in elucidating their binding modes with various protein targets. For instance, to understand the interaction between 2-substituted 1-indanone (B140024) derivatives and acetylcholinesterase (AChE), the GOLD-docking program has been employed. nih.gov This allows for the exploration of the binding mode and provides insights for designing new derivatives with higher potency and specificity. nih.gov The process typically involves preparing the protein and ligand structures, setting parameters for the docking simulation, and then evaluating the results. youtube.com
A key aspect of evaluating docking results is the scoring function, which estimates the binding affinity. nih.gov Lower binding affinity values generally indicate a stronger and more stable interaction between the ligand and the protein. walisongo.ac.id For example, in the study of a novel multifunctional 5,6-dimethoxy-indanone-chalcone-carbamate hybrid, molecular docking revealed that the 5,6-dimethoxy-indanone moiety had hydrophobic interactions with the side-chain of Tyr124 located in the peripheral anionic site (PAS) of AChE. nih.gov This type of detailed interaction analysis helps in understanding the structural basis for the observed biological activity. nih.gov
Furthermore, molecular docking can be used to rationalize the biological activities observed for a series of compounds. For example, docking studies on isoxazole (B147169) fused 1-indanones revealed that the isoxazole nucleus is essential for their anti-inflammatory activity. researchgate.net Similarly, computational investigations of indanone derivatives as potential inhibitors of cereblon, an E3 ubiquitin ligase component, have been conducted using programs like Autodock Vina and DockThor. nih.gov These studies can identify promising lead compounds for further development. nih.gov
The reliability of molecular docking can be enhanced by validating the docking protocol. This is often done by redocking a known ligand into the active site of its corresponding protein and comparing the predicted pose with the crystallographically determined pose. An RMSD (root-mean-square deviation) value of less than 2.00 Å is generally considered an indicator of a successful docking protocol. walisongo.ac.id
Other Investigated Biological Activities of Related Indanone or Allyl-Containing Compounds (e.g., anticancer, antimicrobial)
Indanone derivatives have demonstrated a wide range of biological activities, including anticancer and antimicrobial properties. rjptonline.orgtandfonline.comfrontiersin.orgnih.gov
Anticancer Activity
Numerous studies have highlighted the potential of indanone scaffolds in cancer therapy. tandfonline.com For example, a gallic acid-based indanone derivative exhibited in vivo anticancer activity against Erhlich ascites carcinoma in mice by inhibiting tumor growth. nih.govresearchgate.net This compound was found to inhibit tubulin polymerization, arrest the cell cycle at the G2/M phase, and induce apoptosis. nih.govresearchgate.net Furthermore, it displayed antiangiogenic properties by suppressing VEGF-R1, VEGF-R2, and HIF-α in human breast cancer MCF-7 cells. tandfonline.comnih.gov
Another class of indanone derivatives, thiazolyl hydrazones, has shown promising anticancer activity against colorectal cancer cell lines. frontiersin.orgnih.gov One of the most active compounds in this series, ITH-6, was found to arrest the cell cycle at the G2/M phase, induce apoptosis by increasing reactive oxygen species, and decrease intracellular glutathione (B108866) levels. frontiersin.org It also demonstrated efficacy in vivo by significantly reducing tumor size in mice bearing colorectal cancer xenografts. frontiersin.org
The structural modifications of the indanone scaffold have a significant impact on its anticancer potency and selectivity. tandfonline.com For instance, some 2-benzylideneindanone derivatives have shown potent antineoplastic actions. tandfonline.com
Antimicrobial Activity
Indanone derivatives have also been investigated for their antimicrobial properties. rjptonline.orgresearchgate.netjocpr.com In one study, a series of substituted indanone acetic acid derivatives were synthesized and screened for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal strains. rjptonline.org The results indicated that a para-fluorophenyl substituted derivative exhibited marked antibacterial potency, while an ortho-methoxyphenyl derivative showed good antifungal activity. rjptonline.org
Another study on 1-indanone chalcones and their 2,4-dinitrophenylhydrazone derivatives revealed antimicrobial activity against several bacterial strains, with some hydrazone derivatives being more active than their chalcone precursors. researchgate.net Similarly, isoxazole fused 1-indanones have been synthesized and shown to possess antimicrobial activity. beilstein-journals.org
Naturally occurring 1-indanone derivatives, known as pterosins, have also been reported to possess antimicrobial activity. jocpr.com
Structure-Activity Relationship (SAR) Elucidation for Indanone Scaffolds in Biological Contexts
The structure-activity relationship (SAR) of indanone derivatives provides crucial insights into how chemical modifications of the scaffold influence their biological activities. rsc.orgnih.govnih.gov
Impact of Allyl Substitution on Biological Potency and Selectivity
The introduction of an allyl group can significantly modulate the biological properties of a molecule. In the context of indanones, the installation of an allyl substitution at the α-position of a styryl-substituted indanone has been explored. nih.gov This modification is a key step in the synthesis of fused tricyclic compounds with potential biological relevance. nih.gov The reactivity of the allyl group allows for further chemical transformations, such as ring-closing metathesis, leading to complex molecular architectures. nih.gov
The presence of an allyl group can influence the molecule's interaction with biological targets. The functionalization of C-H bonds in the allylic position is a strategic transformation in the synthesis of natural products and biologically active molecules. researchgate.net
Influence of Methoxy Substituents on Pharmacological Profiles
Methoxy substituents on the indanone ring have a pronounced effect on the pharmacological profile of the derivatives. A study on methoxy-substituted 2-benzylidene-1-indanone (B110557) derivatives revealed their potential as adenosine (B11128) A1 and A2A receptor antagonists. nih.gov The position of the methoxy group was found to be critical for affinity. For example, a compound with a C4-methoxy substitution on ring A and a meta-hydroxy substitution on ring B showed significant affinity for both A1 and A2A receptors. nih.gov
Energetic studies on methoxy-substituted indanones have shown that the presence of a methoxy group leads to a significant decrease in the gas-phase enthalpy of formation compared to a methyl group. researchgate.netmdpi.com This suggests that the methoxy group has a substantial electronic effect on the indanone core. researchgate.netmdpi.com
In the context of Alzheimer's disease research, 5,6-dimethoxy-indanone derivatives have been investigated as multi-target-directed ligands. A novel 5,6-dimethoxy-indanone-chalcone-carbamate hybrid was shown to inhibit acetylcholinesterase (AChE) and reduce Aβ plaque deposition. nih.gov The 5,6-dimethoxy-indanone moiety was found to interact with the peripheral anionic site of AChE. nih.gov
Conformational Factors in Biological Recognition and Receptor Binding
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. The planarity of the arylidene indanone scaffold, which incorporates an α,β-unsaturated ketone system within a cyclic 5-membered ring, allows for effective transmission of electronic effects from substituents to the carbonyl group. rsc.org This planarity influences how the molecule interacts with its biological target.
The conformational flexibility of a ligand, including the presence of rotatable bonds, also plays a significant role in molecular docking and receptor binding. youtube.com The ability of a molecule to adopt a favorable conformation within the binding pocket of a protein is essential for its biological function.
Potential Applications in Chemical Synthesis and Applied Research
Utilization as Versatile Synthetic Intermediates
The true strength of 2-Allyl-5,6-dimethoxy-indan-1-one lies in its capacity to serve as a precursor for a variety of more complex and often biologically active molecules.
Precursors for Donepezil and Related Pharmaceuticals
The indanone core is a critical pharmacophore in a number of drugs, most notably Donepezil, a leading therapeutic for Alzheimer's disease. nih.govresearchgate.net Various synthetic routes to Donepezil and its analogues utilize 5,6-dimethoxy-1-indanone (B192829) as a key starting material. newdrugapprovals.orgresearchgate.netscispace.comgoogle.com The synthesis often involves the introduction of a side chain at the 2-position of the indanone ring. While many reported syntheses of Donepezil start with 5,6-dimethoxy-1-indanone and introduce the piperidinylmethyl group through various condensation and reduction reactions, the use of a pre-functionalized intermediate like this compound offers an alternative pathway. newdrugapprovals.orgresearchgate.netscispace.comnih.gov The allyl group can be subjected to a variety of chemical transformations, such as oxidation, hydroformylation, or cross-coupling reactions, to install the necessary functionality for building the piperidine-containing side chain of Donepezil. This approach provides a modular strategy for creating a library of Donepezil-related compounds for further pharmacological evaluation. The core structure of Donepezil consists of a 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one moiety linked to a piperidine (B6355638) ring via a methylene (B1212753) bridge, which is crucial for its interaction with acetylcholinesterase (AChE). researchgate.net
| Starting Material | Key Transformation | Product | Reference |
|---|---|---|---|
| 5,6-dimethoxy-1-indanone | Condensation with 1-benzylpiperidine-4-carboxaldehyde followed by reduction | Donepezil | newdrugapprovals.org |
| 5,6-dimethoxy-1-indanone | Reaction with pyridine-4-carboxaldehyde and subsequent reduction and benzylation | Donepezil | google.com |
| 2-bromo-5,6-dimethoxy indanone | Darzen reaction with pyridine-4-carboxaldehyde followed by deoxygenation and hydrogenation | Donepezil | nih.gov |
Building Blocks for Complex Molecular Architectures
Beyond its role in pharmaceutical synthesis, the indanone scaffold is a valuable building block for a wide array of complex organic molecules. rsc.orgrsc.org The presence of the allyl group in this compound provides a reactive handle for a multitude of synthetic transformations. This allows for the construction of intricate polycyclic and heterocyclic systems. For instance, the allyl group can participate in cycloaddition reactions, metathesis reactions, and various transition metal-catalyzed cross-coupling reactions, enabling the fusion of additional rings or the introduction of complex side chains. This versatility makes this compound a powerful tool for synthetic chemists aiming to construct novel molecular frameworks with potential applications in materials science and medicinal chemistry.
Exploration in Catalysis or Ligand Design (e.g., involving the allyl functionality)
The allyl group is a well-established functional group in the field of catalysis, often serving as a key component in the design of ligands for transition metal catalysts. acs.org The allyl moiety in this compound can potentially be incorporated into ligand structures. For example, the double bond of the allyl group could coordinate to a metal center, or the terminal carbon could be functionalized to create a chelating ligand. The rigid indanone backbone could provide a well-defined steric environment around the metal center, influencing the selectivity of catalytic reactions. While specific examples of this compound itself being used as a ligand are not extensively documented, the principle of using allyl-containing molecules in ligand design is a promising area for future research. nih.govnih.gov The development of chiral ligands based on this scaffold could lead to new asymmetric catalytic transformations.
Metabolic Studies of Indanone Analogues
Identification of Metabolites of Structurally Related Indane Compounds
While direct metabolic studies on 2-Allyl-5,6-dimethoxy-indan-1-one are not extensively documented in publicly available literature, the metabolic fate of structurally related indanone compounds provides significant insights. The biotransformation of 1-indanone (B140024) and 2-indanone (B58226) has been explored using bacterial strains that express specific enzymes. For instance, research has shown that Pseudomonas sp. strain 9816/11, which expresses naphthalene (B1677914) dioxygenase (NDO), can oxidize 1-indanone primarily into 3-hydroxy-1-indanone, with 2-hydroxy-1-indanone as a minor product. researchgate.net
These studies highlight a common metabolic pathway for indanones: hydroxylation. This process introduces a hydroxyl group (-OH) onto the indanone scaffold, increasing the compound's polarity and facilitating further metabolic reactions. The position of hydroxylation can vary depending on the specific enzymes involved and the substitution pattern of the indanone ring.
Elucidation of Major Metabolic Pathways and Transformations
The metabolism of xenobiotics, including indanone analogues, is generally categorized into two main phases: Phase I and Phase II reactions. longdom.orgnih.govmhmedical.com
Phase I Reactions: These reactions introduce or expose functional groups on the parent compound, typically making it more reactive and water-soluble. nih.govmhmedical.com For indanone analogues, the key Phase I transformations include:
Oxidation: This is a primary metabolic route, often catalyzed by the cytochrome P450 (CYP) enzyme system. longdom.orgnih.gov For a compound like this compound, oxidation could occur on the allyl group (e.g., forming an epoxide or a diol), on the aromatic ring, or at the benzylic position adjacent to the ketone.
Reduction: The ketone group of the indanone core can be reduced to a secondary alcohol.
Hydrolysis: While less common for the core indanone structure, ester or amide functionalities, if present in analogues, would be susceptible to hydrolysis. nih.govmhmedical.com
Phase II Reactions: In this phase, the modified compounds from Phase I are conjugated with endogenous molecules, which significantly increases their water solubility and facilitates their excretion from the body. longdom.orgnih.gov Common Phase II reactions include:
Glucuronidation: This is a major conjugation pathway where glucuronic acid is attached to hydroxyl or carboxyl groups. nih.gov The hydroxylated metabolites of indanones are prime candidates for glucuronidation.
Sulfation: The addition of a sulfonate group, another common conjugation reaction for hydroxylated compounds. nih.gov
Conjugation with Glutathione (B108866): This pathway is important for detoxifying reactive electrophilic metabolites that may be formed during Phase I metabolism. nih.gov
Investigation of Enzyme Systems Involved in Biotransformation Processes
The biotransformation of indanone analogues is mediated by a variety of enzyme systems primarily located in the liver, but also present in other tissues like the intestine, kidneys, and lungs. longdom.orgnih.gov
Phase I Enzymes:
Cytochrome P450 (CYP) Superfamily: This is the most important enzyme system for the oxidative metabolism of a vast array of xenobiotics. longdom.orgnih.gov Different CYP isoforms exhibit varying substrate specificities, and the specific CYP enzymes involved in the metabolism of this compound would determine the primary sites of oxidation.
Dioxygenases: As seen in microbial metabolism, enzymes like naphthalene dioxygenase (NDO) and toluene (B28343) dioxygenase (TDO) can hydroxylate the indanone ring. researchgate.net While their direct role in human metabolism is less prominent than CYPs, they are crucial models for understanding oxidative transformations.
Phase II Enzymes:
UDP-Glucuronosyltransferases (UGTs): These enzymes catalyze the transfer of glucuronic acid to the metabolites. longdom.org
Sulfotransferases (SULTs): These enzymes are responsible for sulfation reactions. longdom.org
Glutathione S-Transferases (GSTs): These enzymes facilitate the conjugation of metabolites with glutathione. longdom.org
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes for 2-Allyl-5,6-dimethoxy-indan-1-one
The synthesis of this compound, while not explicitly detailed in current literature, can be projected from established methods for the C-alkylation of ketones. The primary route involves the formation of an enolate from the parent compound, 5,6-dimethoxy-indan-1-one, followed by nucleophilic substitution with an allyl halide. uni-saarland.denih.gov Future research should focus on optimizing this transformation for efficiency, sustainability, and scalability.
Key areas for development include:
Green Chemistry Approaches: Traditional enolate alkylations often rely on strong, hazardous bases and volatile organic solvents. Future routes should explore milder conditions and environmentally benign solvents. rsc.org Phase-transfer catalysis (PTC) presents a viable green alternative, allowing for the use of safer bases and reducing the need for anhydrous conditions. researchgate.net Electrochemical methods, which use electricity to drive reactions, could also offer a sustainable pathway, minimizing reagent waste. rsc.org
Catalytic Enantioselective Synthesis: The introduction of the allyl group creates a chiral center at the C-2 position. Developing catalytic enantioselective methods would be a significant advancement, allowing for the production of single enantiomers, which is crucial for pharmacological studies. This could involve palladium-catalyzed asymmetric allylic alkylation, a powerful tool for creating stereogenic centers. uni-saarland.de
One-Pot Procedures: Designing tandem reactions where the formation of the indanone ring is immediately followed by allylation in a single vessel would greatly improve efficiency. rsc.org For instance, a Nazarov cyclization to form the indanone could potentially be coupled with a subsequent allylation step. github.io
Table 1: Comparison of Potential Synthetic Routes
| Method | Potential Reagents | Anticipated Advantages | Research Focus |
|---|---|---|---|
| Classical Enolate Alkylation | 5,6-dimethoxy-indan-1-one, LDA/NaH, Allyl bromide | Established reactivity | Improve yield, minimize side products (O-alkylation, dialkylation) |
| Phase-Transfer Catalysis (PTC) | 5,6-dimethoxy-indan-1-one, Allyl chloride, K₂CO₃, TBAB | Milder conditions, operational simplicity, scalability | Catalyst efficiency, solvent selection (e.g., water, 4-MeTHP) |
| Palladium-Catalyzed Allylation | 5,6-dimethoxy-1-siloxyindene, Allyl acetate (B1210297), Pd catalyst, Chiral ligand | High enantioselectivity, mild conditions | Ligand design for optimal stereocontrol, catalyst loading |
| Electrochemical Synthesis | o-Halo-substituted homoallyl ether precursor | Avoids strong chemical oxidants/reductants, high selectivity | Substrate design, electrode material optimization |
Exploration of Undiscovered Chemical Reactivity and Novel Transformations
The reactivity of this compound has not been charted. Its structure contains three key reactive sites: the ketone, the active methylene (B1212753) position (C-2), and the allyl group's carbon-carbon double bond. Future research should systematically explore the chemical space accessible from this scaffold.
Potential transformations to investigate include:
Allyl Group Modifications: The terminal double bond is a gateway to diverse functionalities. Oxidative cleavage could yield an aldehyde for further elaboration. Epoxidation followed by ring-opening would introduce vicinal diols. Hydroboration-oxidation would lead to a primary alcohol, extending the side chain.
Ketone Derivatization: The carbonyl group can undergo a wide range of reactions, including reduction to the corresponding alcohol, reductive amination to introduce new amine functionalities, and Wittig-type reactions to form exocyclic double bonds.
Tandem/Cascade Reactions: The proximity of the allyl group and the ketone offers opportunities for intramolecular reactions. For example, an intramolecular Pauson-Khand reaction could construct a new five-membered ring, leading to complex polycyclic systems.
Metal-Catalyzed Cross-Coupling: The allyl group itself can participate in metathesis reactions, allowing for the coupling of this indanone fragment with other molecules.
Advanced Mechanistic Studies Employing State-of-the-Art Analytical Techniques
A deep understanding of the reaction mechanisms for both the synthesis and subsequent transformations of this compound is essential for optimizing reaction conditions and controlling product selectivity.
Future mechanistic investigations should employ a combination of:
In-situ Spectroscopy: Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and process NMR (nuclear magnetic resonance) can monitor the concentration of reactants, intermediates, and products in real-time. news-medical.netnumberanalytics.com This would provide invaluable data on reaction kinetics and help identify transient intermediates in the proposed synthetic routes.
Mass Spectrometry: High-resolution mass spectrometry can be used to identify key intermediates, such as the enolate in the alkylation reaction, and to characterize products of novel transformations. news-medical.net
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate transition state energies, and predict the stereochemical outcomes of asymmetric reactions. mskcc.org This would be particularly valuable for understanding the enantioselectivity of catalytic syntheses and for predicting the regioselectivity of additions to the allyl group.
Rational Design and Synthesis of New Indanone-Based Bioactive Molecules with Enhanced Specificity
The indanone core is a well-established pharmacophore, particularly for cholinesterase inhibitors used in Alzheimer's disease therapy. researchgate.netnih.gov The 2-allyl group on the title compound serves as a novel vector for diversification, enabling the rational design of new bioactive molecules.
Future research in this area should focus on:
Target-Oriented Synthesis: Using this compound as a starting platform, new libraries of compounds can be synthesized. The allyl group can be functionalized to introduce moieties known to interact with specific biological targets, such as different enzyme isoforms or receptor subtypes. acs.org
Structure-Activity Relationship (SAR) Studies: By creating a series of derivatives and evaluating their biological activity, a clear SAR can be established. For example, converting the allyl group to a series of amides or esters and testing their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) could lead to inhibitors with enhanced potency and selectivity. nih.govnih.gov
Metal-Chelating Properties: Neurodegenerative diseases are often associated with metal ion dysregulation. Derivatives could be designed to act as metal chelators, a therapeutic strategy for Alzheimer's disease. researchgate.net
Table 2: Hypothetical Derivatives and Potential Therapeutic Targets
| Derivative Structure (Modification of Allyl Group) | Potential Target | Design Rationale |
|---|---|---|
| -CH₂-CH(OH)-CH₂-N(CH₃)₂ | Acetylcholinesterase (AChE) | Introduction of a basic nitrogen atom to interact with the enzyme's catalytic anionic site. |
| -CH₂-CH₂-COOH | Aromatase | Carboxylic acid functionality to mimic endogenous substrates or known inhibitors. researchgate.net |
| -CH₂-CH(OH)-CH₂-SH | Metal Ion Chelation (Cu²⁺, Zn²⁺) | Thiol and hydroxyl groups can coordinate with metal ions implicated in amyloid plaque formation. |
| Fused Polycyclic Systems | Kinases, GPCRs | Rigidified structures to improve binding affinity and selectivity for various receptors. |
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research and drug discovery. mdpi.comacs.org These tools can be prospectively applied to the study of this compound and its derivatives.
Future applications include:
Reaction Outcome Prediction: ML models can be trained on existing reaction databases to predict the success and yield of the proposed synthetic routes for this compound and its derivatives, saving significant experimental time and resources. nih.gov
Bioactivity Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms. github.ionih.gov Once a small set of derivatives is synthesized and tested (as described in 9.4), these models can predict the biological activity of a much larger, virtual library of related compounds, prioritizing the most promising candidates for synthesis.
De Novo Design: Generative AI models can design entirely new indanone-based molecules with desired properties. By fine-tuning a model on known bioactive indanones, the AI could suggest novel structures with a high probability of possessing enhanced potency or improved pharmacokinetic profiles.
Q & A
Q. What are the established synthetic routes for 2-Allyl-5,6-dimethoxy-indan-1-one, and what are typical yield ranges?
The compound is synthesized via enantioselective Tsuji allylation, starting from 5,6-dimethoxy-indan-1-one derivatives. A common method involves reacting the indanone precursor with allyl bromide in THF using LiHMDS as a base and HMPA as an additive. Purification via silica gel column chromatography (Petroleum ether/EtOAc = 2:1) yields the product in ~46% yield. Optimization of reaction conditions (e.g., temperature, stoichiometry) is critical for improving efficiency .
Q. How is structural confirmation of this compound achieved post-synthesis?
¹H NMR is routinely used for structural validation. Key spectral features include aromatic protons (δ 7.13 ppm, s, 1H; δ 6.83 ppm, s, 1H) and allyl group signals (δ 5.83–5.68 ppm, m; δ 5.13–5.00 ppm, m). Mass spectrometry and HPLC purity analysis (>98%) further confirm identity and quality .
Q. What biological activities are associated with 5,6-dimethoxy-indan-1-one derivatives?
Derivatives like BYZX (a structural analog) exhibit acetylcholinesterase (AChE) inhibition, with binding modes mimicking donepezil. These compounds show neuroprotective effects in PC12 cells against oxidative stress and improve cognitive deficits in rodent models of neurodegeneration .
Advanced Research Questions
Q. How do metabolic pathways of 5,6-dimethoxy-indan-1-one derivatives influence their therapeutic potential?
Metabolism studies using human liver microsomes and cytosol reveal phase I (oxidation) and phase II (glucuronidation) transformations. For example, BYZX undergoes demethylation and hydroxylation, producing metabolites that may affect bioavailability. Experimental design should include LC-MS/MS to track metabolite formation and assess enzyme kinetics (e.g., CYP450 isoforms) .
Q. What strategies resolve contradictions in enzyme inhibition data between in vitro and in vivo models?
Discrepancies may arise from differences in blood-brain barrier penetration or metabolic stability. To address this, researchers should:
Q. How can enantioselective synthesis improve the pharmacological profile of this compound?
Chiral resolution techniques (e.g., asymmetric catalysis or chiral chromatography) can isolate enantiomers with higher AChE affinity. For instance, organocatalytic aza-ene domino reactions have been employed to synthesize enantioenriched dihydropyridines, which are structurally related prodrug candidates. Comparative studies of enantiomers’ binding kinetics and toxicity are essential .
Q. What role does this compound play in synthesizing donepezil analogs?
The compound serves as a key intermediate in donepezil synthesis via condensation with 1-benzylpiperidin-4-carboxaldehyde. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic solvent systems (toluene/water) enhance reaction efficiency at 40–45°C. Subsequent hydrogenation with Pd/C yields the final drug candidate .
Methodological Considerations
Table 1: Key Synthetic and Analytical Parameters
Note: Researchers should prioritize PubChem, CAS, and peer-reviewed journals (e.g., Acta Crystallographica) for structural and bioactivity data, avoiding non-academic sources like BenchChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
